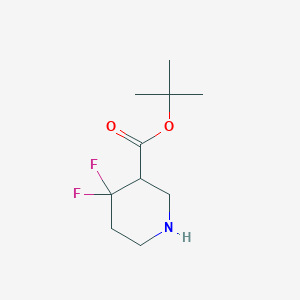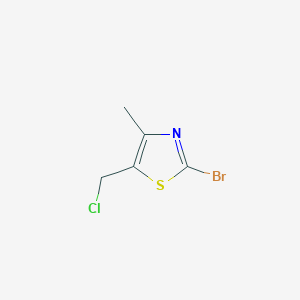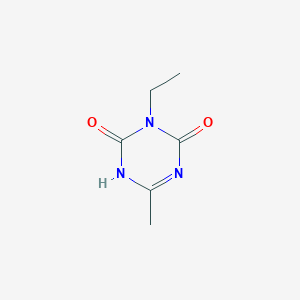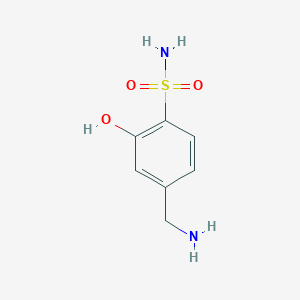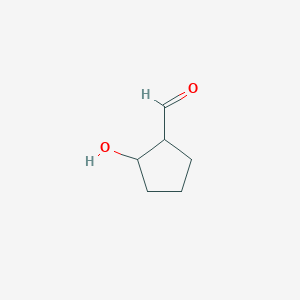
2-Hydroxycyclopentanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxycyclopentanecarbaldehyde is an organic compound with the molecular formula C6H10O2. It is characterized by a cyclopentane ring substituted with a hydroxyl group and an aldehyde group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxycyclopentanecarbaldehyde can be synthesized through several methods:
Oxidation of 2-Hydroxycyclopentanol: This method involves the oxidation of 2-hydroxycyclopentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid.
Hydroformylation of Cyclopentene: This involves the hydroformylation of cyclopentene in the presence of a rhodium catalyst, followed by oxidation to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound typically involves the hydroformylation process due to its efficiency and scalability. The reaction conditions include high pressure and temperature, with the use of a rhodium-based catalyst to facilitate the addition of formyl groups to the cyclopentene ring.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-hydroxycyclopentanecarboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2-hydroxycyclopentanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 2-Hydroxycyclopentanecarboxylic acid.
Reduction: 2-Hydroxycyclopentanol.
Substitution: 2-Chlorocyclopentanecarbaldehyde.
Scientific Research Applications
2-Hydroxycyclopentanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-hydroxycyclopentanecarbaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets. These interactions can modulate biochemical pathways and cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Cyclopentanecarbaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxycyclopentanol: Lacks the aldehyde group, limiting its ability to participate in reactions involving carbonyl chemistry.
Cyclopentanone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
Uniqueness: 2-Hydroxycyclopentanecarbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the cyclopentane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-hydroxycyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h4-6,8H,1-3H2 |
InChI Key |
GPSUJFRHMYUDNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


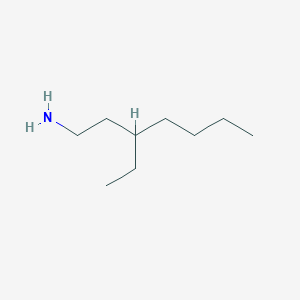
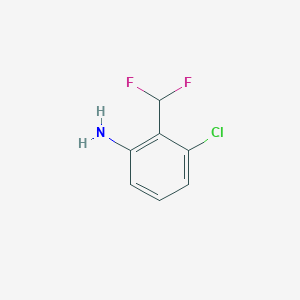
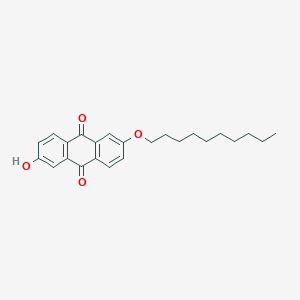




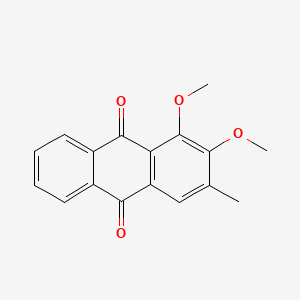
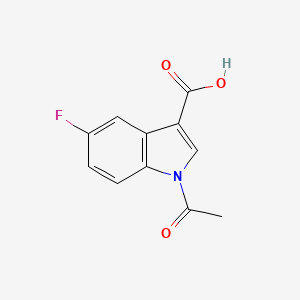
![3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13131207.png)
